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These application notes provide a detailed overview of current therapeutic strategies and
clinical trial protocols for the treatment of pediatric lymphatic malformations (LMs). The
information is intended to guide researchers and clinicians in designing and implementing
studies for this rare and complex group of vascular anomalies.

Therapeutic Approaches in Pediatric Lymphatic
Malformations

The treatment landscape for pediatric LMs is evolving from traditional surgical interventions and
sclerotherapy to targeted molecular therapies based on the underlying genetic drivers of the
disease. Current clinical trials are focused on evaluating the safety and efficacy of drugs that
inhibit key signaling pathways implicated in the pathogenesis of LMs, as well as refining
established sclerotherapy techniques.

Targeted Molecular Therapies

Genetic studies have identified somatic mutations in genes that activate the PIBK/AKT/mTOR
and RAS/MAPK signaling pathways as key drivers of LM development. This has led to the
investigation of targeted inhibitors, many ofwhich were originally developed for oncologic
indications.
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MTOR Inhibitors: Sirolimus (Rapamycin)

Sirolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the
PISK/AKT signaling pathway that regulates cell growth, proliferation, and lymphangiogenesis. It
has shown promise in reducing the size of LMs and improving symptoms.

Quantitative Data from Sirolimus Clinical Trials

Parameter Oral Sirolimus Topical Sirolimus (0.1%)

] Children (= 6 years) and adults
] ) Newborns to 17 years with ] ) ]
Patient Population with cutaneous microcystic
head and neck LMs LM
s

Number of Patients 105 (from 28 studies) 55

Primary outcome is
>91% of children responded to  improvement based on
Response Rate o
treatment Physician Global Assessment

score at 12 weeks

) 12 weeks (initial phase), with
Treatment Duration 6 months to 4 years )
an 8-week extension

Hyperlipidemia, neutropenia, S
Common Adverse Events ) ) Local irritation
infections

Experimental Protocol: Oral Sirolimus Administration and Monitoring

» Patient Selection: Pediatric patients with extensive or complicated LMs refractory to other
treatments.

e Initial Dosing: A common starting dose is 0.8 mg/m? administered orally twice daily, at a 12-
hour interval.

e Dose Titration and Monitoring:

o Whole blood trough concentrations of sirolimus are monitored regularly (e.g., weekly for
the first month, then monthly).
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o The dose is adjusted to maintain a target trough level, typically between 5-15 ng/mL.

o Safety Monitoring:

o Complete blood counts, lipid panels, and metabolic profiles are monitored at baseline and
throughout treatment.

o Patients are monitored for signs of infection, mucositis, and other potential side effects.
o Efficacy Assessment:

o Lesion size is assessed by physical examination and radiological imaging (e.g., MRI) at
baseline and at regular intervals (e.g., every 3-6 months).

o Clinical symptoms, quality of life, and functional status are also evaluated.
Experimental Protocol: Topical Sirolimus for Cutaneous Microcystic LMs (NCT03972592)
o Study Design: A within-person, randomized, double-blind, vehicle-controlled trial.[1]

e Procedure:
o The affected skin area is divided into two equal zones.

o One zone is randomly assigned to receive 0.1% topical sirolimus cream, and the other
receives a vehicle cream for 12 weeks.

o After 12 weeks, the entire lesion is treated with 0.1% topical sirolimus for an additional 8
weeks.

¢ Outcome Measures:

o Primary: Improvement of the treated area compared to the vehicle-controlled area at 12
weeks, assessed by a blinded investigator using the Physician Global Assessment score.

o Secondary: Efficacy assessed by independent experts based on standardized
photographs, impact on quality of life, and patient-reported outcomes.[1]
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o Systemic Absorption Monitoring: Blood levels of sirolimus are measured at weeks 6, 12, and
20 to assess systemic absorption.[1]

PI3Ka Inhibitors: Alpelisib

Alpelisib is a specific inhibitor of the p110a subunit of phosphatidylinositol 3-kinase (PI3K),
encoded by the PIK3CA gene. Activating mutations in PIK3CA are a common cause of LMs.

Quantitative Data from Alpelisib Clinical Trials

A Phase /11l clinical trial (EPIK-L1, NCT05948943) is currently ongoing, and comprehensive
quantitative data is not yet available. A case report of two infants with PIK3CA-related
overgrowth spectrum (PROS) treated with low-dose alpelisib (25 mg daily) showed a 61.5%
reduction in lesion volume in one patient after 12 months.

Experimental Protocol: Alpelisib for PIK3CA-Mutated LMs (EPIK-L1 Trial - NCT05948943)

o Patient Selection: Pediatric and adult patients with a confirmed diagnosis of LM and a
documented PIK3CA mutation.

o Study Design: A two-stage, double-blind, randomized, placebo-controlled study.[2]

o Stage 1 (Dose Selection): An open-label phase to determine the optimal dose for adults
and pediatric cohorts.

o Stage 2 (Confirmatory): A randomized, double-blind, placebo-controlled phase to evaluate
the efficacy and safety of the selected dose.

« Intervention: Alpelisib administered orally.

e Primary Outcome Measures:
o Change in radiological response of the target lesion.
o Change in symptom severity.

e Assessments:
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[e]

Radiological imaging (MRI).

o

Symptom and quality of life questionnaires.

[¢]

Pharmacokinetic and pharmacodynamic assessments.

[¢]

Safety monitoring, including blood work and electrocardiograms.

MEK Inhibitors: Trametinib

Mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitors, such as trametinib, are being
investigated for LMs associated with mutations in the RAS/MAPK pathway.

While formal clinical trial data is limited, a case study of a child with a severe lymphatic disorder
due to an ARAF mutation (a component of the RAS/MAPK pathway) showed significant clinical
improvement after treatment with trametinib.[3]

Sclerotherapy

Sclerotherapy involves the injection of a chemical irritant into the lymphatic malformation,
causing inflammation, fibrosis, and eventual obliteration of the cystic spaces.

Doxycycline

Doxycycline is a tetracycline antibiotic that is also an effective sclerosing agent.

Quantitative Data from Doxycycline Sclerotherapy Studies

Excellent Moderate
Lesion Type Number of Patients Response Rate Response Rate
(>90% resolution) (>50% resolution)
Macrocystic 16 87.5% (14/16) Not specified
Combined 27 77.8% (21/27) Not specified
Microcystic 7 57.1% (4/7) Not specified

Data from a retrospective study of 50 children.
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Experimental Protocol: Doxycycline Sclerotherapy

» Patient Selection: Primarily for macrocystic and mixed LMs.

o Preparation: Doxycycline is reconstituted to a concentration of 10 mg/mL in normal saline.
e Procedure:

o Under ultrasound guidance, a needle or catheter is inserted into the cystic space of the
LM.

o The lymphatic fluid is aspirated completely.

o The doxycycline solution is injected into the emptied cyst, with the volume typically
matching the aspirated volume.

o For large or multicystic lesions, multiple injections or placement of a drainage catheter for
repeated instillations may be necessary.

e Post-Procedure: The injected solution may be left to dwell for a period (e.g., 4 hours) before
being drained, or it may be left in situ.

Bleomycin

Bleomycin is an antineoplastic agent that has been found to be an effective sclerosant.

Quantitative Data from Bleomycin Sclerotherapy Studies

Excellent Good Poor
o~ Number of Response Response Response
u
y Patients (Complete (>50% (<50%
Regression) Regression) Regression)
Prospective
60 71.6% (43/60) 20% (12/60) 8.3% (5/60)
Cohort Study
_ 31
Retrospective ) .
) (microcystic/com  38% (12/31) 58% (18/31) 3% (1/31)
Review
bined)
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Experimental Protocol: Bleomycin Sclerotherapy

Patient Selection: Can be used for macrocytic, microcytic, and combined LMs.

Dosing: The dose is typically 0.3-0.5 mg/kg, with a maximum single dose often not
exceeding 8 mg.

Preparation: Bleomycin is diluted in a contrast agent to allow for visualization under
fluoroscopy.

Procedure:

o Under ultrasound and fluoroscopic guidance, the cystic components of the LM are
punctured with a fine needle.

o After confirming needle placement, the bleomycin mixture is injected.
o Multiple cysts may be injected in a single session.

Safety Monitoring: Due to the potential for pulmonary fibrosis (though rare with intralesional
administration), baseline pulmonary function tests and chest X-rays may be performed, with
follow-up assessments.

Emerging Therapies
TARA-002 (OK-432)

TARA-002 is an immunomodulatory agent derived from a lyophilized mixture of a specific strain

of Streptococcus pyogenes. It is thought to work by inducing a localized inflammatory and

immune response, leading to the destruction of the abnormal lymphatic endothelial cells.

Experimental Protocol: TARA-002 for Macrocystic and Mixed Cystic LMs (STARBORN-1 Trial -
NCT05871970)

o Patient Selection: Pediatric patients aged 6 months to less than 18 years with macrocystic or

mixed cystic LMs.

o Study Design: A Phase 2a/b single-arm, open-label study.
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« Intervention: Up to four intracystic injections of TARA-002, administered approximately 6

weeks apart.

e Primary Outcome Measures:
o Complete response (90-100% reduction in LM volume from baseline).
o Substantial response (60-90% reduction in LM volume from baseline).

e Assessments:

[e]

Safety and reactogenicity.

o

Lesion volume measured by imaging.

[¢]

Clinical and patient-reported outcomes.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Lymphatic Malformations

The following diagrams illustrate the key signaling pathways involved in LM pathogenesis and

the points of intervention for targeted therapies.
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Caption: PI3BK/AKT/mTOR signaling pathway and targeted inhibitors.
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Caption: RAS/MAPK signaling pathway and targeted inhibitors.

Experimental Workflow for a Pediatric LM Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating a novel therapy
for pediatric lymphatic malformations.
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Caption: General workflow for a pediatric LM clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

